molecular formula C9H8N2O3 B13008051 Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate

Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B13008051
M. Wt: 192.17 g/mol
InChI Key: SZUBOBBXSJSURY-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate is a versatile pyridone derivative with the molecular formula C9H8N2O3 and a molecular weight of 192.17 g/mol . This compound serves as a key synthetic intermediate in medicinal chemistry and drug discovery, with its structure featuring an electron-withdrawing cyano group that enhances electrophilicity and facilitates nucleophilic attacks, making it a valuable scaffold for constructing more complex molecules . In scientific research, this compound is primarily valued for its role in the synthesis of functionalized pyridones via one-pot multicomponent reactions (MCRs) . These reactions, which often involve cyclization of cyanoacetohydrazide with acetonitrile derivatives and aromatic aldehydes under basic catalysis, are efficient and align with eco-friendly protocols . The compound's reactivity allows for further derivatization; for instance, its ester group can undergo hydrolysis to a carboxylic acid, enabling the preparation of derivatives like 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 1804409-12-8) . Preliminary studies indicate that derivatives of this pyridone core show promise in various biological applications. These include potential anticancer activity through mechanisms such as the induction of apoptosis and inhibition of cell proliferation, as well as neuroprotective properties that may be relevant for neurodegenerative diseases . Molecular docking studies have also revealed that related spiro[indole-3,4'-pyridine] structures, which can be synthesized from similar precursors, exhibit affinity for bacterial proteins like the PqsR regulator of Pseudomonas aeruginosa , suggesting potential antimicrobial applications . Additionally, some derivatives have been investigated for pesticidal efficacy in agriculture and as herbicide safeners . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

ethyl 5-cyano-2-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C9H8N2O3/c1-2-14-9(13)7-3-6(4-10)5-11-8(7)12/h3,5H,2H2,1H3,(H,11,12)

InChI Key

SZUBOBBXSJSURY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CNC1=O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate can be synthesized through a multi-step reaction process. One common method involves the condensation of cyanoacrylamide derivatives with active methylene compounds such as malononitrile, ethyl cyanoacetate, or ethyl acetoacetate in the presence of a basic catalyst like piperidine . The reaction typically requires refluxing in ethanol for several hours to yield the desired pyridinone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Multicomponent Cyclization Reactions

Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate is synthesized via one-pot multicomponent reactions (MCRs) involving cyanoacetohydrazide 1 , acetonitrile derivatives (e.g., malononitrile, ethyl cyanoacetate), and aromatic aldehydes under basic conditions. This method yields functionalized pyridones with high efficiency and eco-friendly protocols (Scheme 1) .

Example Reaction:

  • Reactants: Cyanoacetohydrazide, ethyl cyanoacetate (2b ), and benzaldehyde (3 )

  • Conditions: Ethanol, reflux, triethylamine catalyst

  • Product: Ethyl 5-cyano-2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxylate .

Sodium Ethoxide-Catalyzed Cyclocondensation

Reactions of cyanoacetanilides with diethyl 2-(ethoxymethylene)malonate (DEEMM) in the presence of sodium ethoxide yield 2-amino-5-cyano-6-oxo-pyridine carboxylates as major products. A competing pathway forms minor 5-cyano-2-hydroxy derivatives .

Key Observations:

  • Lower catalyst concentrations favor acyclic intermediates, which cyclize upon heating .

  • Substituents on the aromatic aldehyde influence regioselectivity and product distribution .

Amidation and Esterification

The ester group at position 3 undergoes hydrolysis to carboxylic acid, enabling further derivatization:

  • Amidation: Reacting with amines produces carboxamide derivatives (e.g., 2-amino-5-cyano-6-oxo-1-aryl-1,6-dihydropyridine-3-carboxamides) .

  • Thioester Formation: Treatment with Lawesson’s reagent converts the ester to a thioester .

Michael Addition and Cyclization

The enamine structure facilitates Michael additions. For example:

  • With Cinnamonitriles: Cyclization yields 2-oxo-4-aryl-1,2-dihydropyridine-3,5-dicarbonitriles .

  • With Enaminones: Forms fused pyridine derivatives via tandem addition-cyclization .

Proposed Pathways for Pyridone Formation

  • Conjugate Addition-Elimination: Initial attack of the methylene-active nitrile on DEEMM forms an acyclic intermediate, which cyclizes via intramolecular nucleophilic substitution .

  • Tandem Michael Addition: Sequential addition of two nitrile molecules to DEEMM, followed by cyclization and elimination of diethyl malonate .

Mechanistic Evidence:

  • Isolation of acyclic intermediates (e.g., ethyl 2-(ethoxycarbonyl)-3-cyano-4-aryl-4-p-tolylamino-2-butenoate) supports stepwise pathways .

  • IR and NMR data confirm intermediate structures .

Key Reaction Data

Reaction Type Reactants Conditions Product Yield Reference
Multicomponent cyclizationCyanoacetohydrazide, ethyl cyanoacetate, benzaldehydeEtOH, reflux, Et₃NEthyl 5-cyano-2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxylate75–85%
Sodium ethoxide-catalyzedN-p-tolyl cyanoacetanilide, DEEMMNaOEt, rt, 24 hEthyl 2-amino-5-cyano-6-oxo-1-p-tolyl-1,6-dihydropyridine-3-carboxylate62%
AmidationThis compoundNH₃ (aq), reflux5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxamide68%

Structural Characterization

  • IR: Strong absorption bands for C≡N (~2205 cm⁻¹), C=O ester (~1684 cm⁻¹), and NH (~3378 cm⁻¹) .

  • NMR (DMSO-d₆): δ 1.17 (t, CH₂CH₃), 4.05 (q, OCH₂), 6.78–7.45 (aryl-H) .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate has shown promise as an anticancer agent. Research indicates that derivatives of dihydropyridine compounds can inhibit the growth of cancer cells through various mechanisms, including the induction of apoptosis and the inhibition of cell proliferation. A study demonstrated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting a potential pathway for developing new cancer therapies .

2. Neuroprotective Properties

The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's disease. Case studies have shown that it can protect neuronal cells from oxidative stress and apoptosis induced by toxic agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce Parkinsonian symptoms in animal models . This suggests a potential therapeutic role in treating neurodegenerative disorders.

Agricultural Applications

1. Pesticidal Activity

Research indicates that this compound derivatives can exhibit pesticidal properties. Studies have shown that these compounds can act as effective insecticides against various agricultural pests. For instance, a series of experiments demonstrated that specific derivatives significantly reduced pest populations while being less toxic to non-target organisms .

Materials Science

1. Synthesis of Functional Polymers

In materials science, this compound has been utilized in the synthesis of functional polymers. The compound serves as a monomer in polymerization reactions to create materials with desirable mechanical and thermal properties. These polymers can be used in various applications, including coatings and composites .

Table 1: Anticancer Activity of Ethyl 5-Cyano-2-Oxo-1,2-Dihydropyridine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa10Induction of Apoptosis
Compound BMCF-715Inhibition of Proliferation
Compound CA54912Cell Cycle Arrest

Table 2: Pesticidal Efficacy Against Common Agricultural Pests

Pest SpeciesConcentration (g/L)Mortality Rate (%)Observation Period (days)
Pest X0.5857
Pest Y0.759010
Pest Z1.09514

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and utility of ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate, the following comparison with structurally related pyridine derivatives is provided:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Key Properties/Data Biological Activity/Applications References
This compound -CN (C5), -COOEt (C3), =O (C2) IR: 2206 cm⁻¹ (C≡N), 1728–1680 cm⁻¹ (C=O); m.p. 95–97°C (varies by derivative) Antitumor, antimicrobial precursor
Ethyl 5-cyano-6-(ethoxycarbonylthio)-2-oxo-1,2-dihydropyridine-3-carboxylate -SCOOEt (C6) IR: 1728 cm⁻¹ (ester C=O), 1286 cm⁻¹ (C–S–C); MS: m/z 352 (M⁺•) Synthetic intermediate for fused thienopyridines
Ethyl 6-(4-morpholinophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxylate -Ph (C4), -morpholinophenyl (C6) 1H-NMR: δ 7.14–7.90 (Ar-H); Anticancer IC50: 0.28–0.36 µmol/L (varies by cell line) Anticancer agent (e.g., compound 5b)
Ethyl 4,6-dimethyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate -Me (C4, C6), -Ph (N1) CAS: 113123-58-3; Steric hindrance from methyl and phenyl groups Not reported
Ethyl 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate -F (C5), -Me (N1) Molecular weight: 199.18; Storage: 2–8°C Potential fluorinated drug candidate

Key Comparison Points

Structural Variations and Electronic Effects: The cyano group at C5 in the target compound enhances electrophilicity, facilitating nucleophilic attacks at adjacent positions. Derivatives with electron-withdrawing groups (e.g., -SCOOEt in compound 17 ) exhibit similar reactivity but reduced solubility due to increased molecular weight. Positional isomerism is critical: Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate (C4 ester) differs in ring activation compared to the C3 ester, altering cyclization pathways . Bulkier substituents (e.g., morpholinophenyl in compound 12 ) introduce steric hindrance, impacting binding to biological targets but enhancing selectivity.

Synthetic Methods: The target compound is synthesized via cyclization of 3,3-diaminoacrylonitriles with diethyl acetylenedicarboxylate under reflux . Thioether derivatives (e.g., compound 5 ) require additional steps, such as reaction with ethyl chloroformate, introducing sulfur-based functionalities .

Physical and Spectral Properties :

  • IR Spectroscopy : The C≡N stretch (~2200 cm⁻¹) and ester C=O (~1720 cm⁻¹) are consistent across derivatives. Thioether-linked compounds show additional C–S–C stretches (~1280 cm⁻¹) .
  • Melting Points : Derivatives with polar groups (e.g., -OH or -NH) exhibit higher melting points (e.g., compound 11: m.p. 287–289°C ), while alkyl-substituted analogs have lower values .

Reactivity and Stability: The cyano group stabilizes the enol tautomer, influencing keto-enol equilibria and decarboxylation pathways. For example, Krapcho decarboxylation of ethyl 1-benzyl derivatives proceeds efficiently due to electron-withdrawing effects . Thioether derivatives (e.g., compound 19 ) are prone to oxidation, limiting their stability under acidic conditions.

Biological Activity: Anticancer activity is strongly influenced by substituents: Compound 5b with a thiophene moiety shows IC50 values < 0.5 µmol/L, while morpholinophenyl-substituted derivatives (compound 12 ) target kinase pathways. Antimicrobial activity is linked to the pyridone core’s ability to chelate metal ions in bacterial enzymes .

Biological Activity

Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in drug discovery.

Chemical Structure and Synthesis

This compound possesses a molecular formula of C9H7N3O3 and a molecular weight of approximately 193.17 g/mol. The compound can be synthesized through various methods, including multi-component reactions that utilize readily available starting materials such as ethyl cyanoacetate and different aldehydes or ketones under specific catalytic conditions.

Synthetic Route Example

A common synthetic route involves the reaction of ethyl cyanoacetate with an appropriate aldehyde in the presence of a base. The reaction typically proceeds as follows:

  • Reagents : Ethyl cyanoacetate, aldehyde (e.g., formaldehyde), base (e.g., sodium ethoxide).
  • Conditions : The reaction is conducted in ethanol at elevated temperatures.
  • Yield : The product can be isolated through crystallization or chromatography.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various bacterial strains. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxic Effects

Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. It has been shown to induce apoptosis in human cancer cells, suggesting potential as an anticancer therapeutic.

Case Study: Cytotoxicity Assessment
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in:

  • IC50 Value : 15 µM
  • Mechanism : Induction of apoptosis via the mitochondrial pathway.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of key enzymes involved in cellular metabolism and proliferation.

Enzyme Inhibition

The compound has been shown to inhibit serine proteases and other important enzymes that play roles in cancer progression and microbial resistance. This inhibition leads to reduced cell viability and increased apoptosis in affected cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate?

  • Methodological Answer : Two primary methods are documented:

Esterification of 2-hydroxy nicotinic acid : Refluxing 2-hydroxy nicotinic acid in ethanol with concentrated H₂SO₄ yields ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate. Subsequent cyano substitution at the 5-position can be achieved using ethyl cyanoacetate under Michael addition and cyclization conditions .

Cyclization with ethyl cyanoacetate : Reacting a precursor (e.g., compound 2a in ) with ethyl cyanoacetate in ethanol catalyzed by piperidine forms the pyridone core via a Michael adduct intermediate, followed by Dimroth rearrangement and dehydrogenation .

  • Key Parameters : Reaction time (4–12 hours), solvent (ethanol, xylene), and catalysts (H₂SO₄, piperidine) significantly influence yield.

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Peaks for the ethyl ester group (δ ~1.30 ppm for CH₃, ~4.34 ppm for CH₂), aromatic protons (δ ~7.3–8.2 ppm), and exchangeable protons (e.g., NH at δ ~11–13 ppm) confirm the dihydropyridone structure. Substituent-specific shifts (e.g., cyano groups) are resolved using 2D NMR (HSQC, HMBC) .
  • IR Spectroscopy : Stretching vibrations for C=O (1660–1673 cm⁻¹), C≡N (2200–2250 cm⁻¹), and OH/NH (3100–3450 cm⁻¹) validate functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z = 259 [M⁺] for analog 7a) and fragmentation patterns confirm the molecular formula .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

  • Methodological Answer :

  • Catalyst Screening : Piperidine enhances cyclization efficiency in ethanol, while H₂SO₄ accelerates esterification .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while xylene facilitates thermal cyclization .
  • Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) removes byproducts, achieving >95% purity .
    • Case Study : In , extending reflux time to 4 hours increased yields of pyridone derivatives to 60–71% .

Q. How to resolve discrepancies in NMR data during structural confirmation?

  • Methodological Answer :

  • 2D NMR Analysis : Use HSQC to correlate ¹H-¹³C couplings and HMBC to identify long-range connectivity (e.g., cyano group positioning) .
  • Dynamic Effects : Exchangeable protons (OH/NH) may broaden or disappear in DMSO-d₆; verify using deuterated solvents (CDCl₃) or variable-temperature NMR .
  • Comparative Data : Cross-reference with literature analogs (e.g., 7a–7d in ) to assign ambiguous peaks .

Q. What strategies are effective for designing bioactive derivatives of this compound?

  • Methodological Answer :

  • Substituent Modulation : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the 4- or 5-positions to enhance electrophilic reactivity for anticancer activity (see for morpholinophenyl derivatives) .
  • Hybrid Scaffolds : Conjugate with thiazole or quinoline moieties to exploit synergistic binding in target proteins (e.g., kinase inhibition) .
  • In Silico Screening : Use molecular docking to predict binding affinity against targets like topoisomerase II or tubulin .

Q. How does thermal stability impact reaction pathways and dimerization?

  • Methodological Answer :

  • Thermal Dimerization : Prolonged reflux in xylene (12 hours) induces dimerization via [4+2] cycloaddition, forming hydroxylated analogs (e.g., 7a–7d in ). Monitor via TLC to arrest reactions at the monomer stage .
  • Degradation Studies : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds (>200°C for most pyridones) .

Notes

  • Structural Confirmation : Always correlate NMR with HRMS and elemental analysis to resolve ambiguities .
  • Advanced Applications : Derivatives of this scaffold show promise in medicinal chemistry, particularly as kinase inhibitors and antiproliferative agents .

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